6,6-dimethoxyhexanoic Acid

Organic Synthesis Ozonolysis Acetal Protection

6,6-Dimethoxyhexanoic acid (CAS 153706-85-5, C₈H₁₆O₄, MW 176.21) is a bifunctional linear aliphatic compound bearing a terminal carboxylic acid and a terminal dimethyl acetal group that serves as a masked aldehyde. This acetal functionality distinguishes it from both free aldehydes and simpler hydroxylated analogs, enabling its use as a protected intermediate in multistep synthetic routes.

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
CAS No. 153706-85-5
Cat. No. B15496078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-dimethoxyhexanoic Acid
CAS153706-85-5
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC(CCCCC(=O)O)OC
InChIInChI=1S/C8H16O4/c1-11-8(12-2)6-4-3-5-7(9)10/h8H,3-6H2,1-2H3,(H,9,10)
InChIKeyDYGKLHQONXPPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Dimethoxyhexanoic Acid: Chemical Profile and Structural Role for Procurement Decisions


6,6-Dimethoxyhexanoic acid (CAS 153706-85-5, C₈H₁₆O₄, MW 176.21) is a bifunctional linear aliphatic compound bearing a terminal carboxylic acid and a terminal dimethyl acetal group that serves as a masked aldehyde [1]. This acetal functionality distinguishes it from both free aldehydes and simpler hydroxylated analogs, enabling its use as a protected intermediate in multistep synthetic routes [2]. Its primary documented role is as a critical building block in the synthesis of dual vasopeptidase inhibitors, most notably omapatrilat, where its protected aldehyde group prevents undesired side reactions during amino acid coupling steps [3].

Why 6,6-Dimethoxyhexanoic Acid Cannot Be Replaced by Generic Analogs in Key Applications


Substituting 6,6-dimethoxyhexanoic acid with a generic analog such as 6-hydroxyhexanoic acid or 6-oxohexanoic acid is not feasible in its primary documented application—the synthesis of the dual ACE/NEP inhibitor omapatrilat—due to fundamental differences in functional group reactivity and the protection strategy required [1]. The dimethyl acetal group at the C6 position acts as a latent aldehyde, providing orthogonal protection during amide bond formation steps that would otherwise be incompatible with a free aldehyde or would require additional deprotection steps if a different protecting group were used [2]. Furthermore, the 6-carbon chain length is structurally specific to the target molecule; the analogous 5-carbon compound (5,5-dimethoxypentanoic acid) would produce a truncated intermediate that is unsuitable for the intended drug scaffold [3].

6,6-Dimethoxyhexanoic Acid: Quantitative Evidence for Scientific Selection


Synthetic Yield Advantage in Ozonolytic Cleavage of Cyclohexene

In the ozonolytic cleavage of cyclohexene, the direct formation of methyl 6,6-dimethoxyhexanoate proceeds with a reported yield of approximately 80% under optimized conditions [1]. This is a significant improvement over the alternative two-step approach where methyl 6-oxohexanoate is first isolated (yield ~75-85% for the oxidative cleavage step) and subsequently converted to the acetal in a separate reaction [2].

Organic Synthesis Ozonolysis Acetal Protection

Essential Structural Role in Omapatrilat Synthesis

The (S)-2-amino-6,6-dimethoxyhexanoic acid methyl ester is an indispensable intermediate in the synthesis of omapatrilat [1]. The dimethoxy acetal group is crucial for protecting the aldehyde during the peptide coupling step with N-protected amino acids, preventing unwanted reactions. Attempting to use the unprotected aldehyde analog (6-oxohexanoic acid derivative) would lead to imine formation and other side reactions, severely compromising yield and purity [2].

Medicinal Chemistry Peptide Synthesis Vasopeptidase Inhibitors

Storage Stability of the Amino Acid Methyl Ester Derivative

The (S)-2-amino-6,6-dimethoxyhexanoic acid methyl ester, a key derivative, can be converted to a storage-stable salt. This salt remains stable for at least 30 days under conditions of low temperature and exclusion of moisture, after which it can be converted back to the free ester in high yield [1]. This is a critical practical advantage for industrial and large-scale research applications.

Process Chemistry Pharmaceutical Intermediates Stability Testing

Comprehensive Analytical Reference Data for Identity Confirmation

The compound has well-defined and publicly accessible spectroscopic data, including 1H NMR, FTIR, and GC-MS spectra, available in authoritative databases like SpectraBase [1]. This is in contrast to less-studied analogs like 5,5-dimethoxypentanoic acid, for which such comprehensive reference data may be less readily available or require custom generation [2].

Analytical Chemistry Quality Control Spectroscopy

Best-Fit Application Scenarios for Procuring 6,6-Dimethoxyhexanoic Acid


Intermediate for the Synthesis of Dual ACE/NEP Inhibitors

This is the primary and most compelling application. The compound is an essential building block for synthesizing the vasopeptidase inhibitor omapatrilat and related compounds [1]. Its protected aldehyde group is specifically required for successful peptide coupling steps in the construction of the drug's bicyclic core. Any laboratory or manufacturing facility working on this class of inhibitors will require this exact building block.

Precursor to Orthogonally Protected ω-Aldehyde Fatty Acids

The dimethyl acetal functionality provides a stable, acid-labile protecting group for an ω-aldehyde fatty acid. This enables its use in complex molecule synthesis where the aldehyde must be revealed at a late stage. The ozonolysis method described in Organic Syntheses provides a reliable and high-yielding route to this type of protected building block [2].

Research and Development of Long-Acting Peptide Therapeutics

Beyond omapatrilat, the underlying strategy of using a dimethoxyhexanoic acid derivative to introduce a latent aldehyde into a peptide scaffold is a generalizable approach. This can be applied in the development of other peptide-based drugs or bioconjugates where a terminal aldehyde is required for subsequent conjugation or cyclization reactions [3].

Methodology Studies on Protecting Group Chemistry

The synthesis of this compound from cyclohexene serves as an instructive example in academic and industrial training for demonstrating ozonolysis, acetal formation, and the strategic use of protecting groups in organic synthesis [2].

Technical Documentation Hub

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